molecular formula C23H28N2O5S2 B11353271 Methyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11353271
M. Wt: 476.6 g/mol
InChI Key: OPTBZEQLUHIUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, piperidine, and phenylmethanesulfonyl chloride. The reaction conditions may involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions depend on the specific transformation desired, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Studied for its unique chemical properties and reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other benzothiophene derivatives and piperidine-based compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28N2O5S2

Molecular Weight

476.6 g/mol

IUPAC Name

methyl 2-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H28N2O5S2/c1-30-23(27)20-18-9-5-6-10-19(18)31-22(20)24-21(26)17-11-13-25(14-12-17)32(28,29)15-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3,(H,24,26)

InChI Key

OPTBZEQLUHIUEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.